3-((Ethylamino)methyl)benzonitrile
Overview
Description
3-((Ethylamino)methyl)benzonitrile is a chemical compound with the molecular formula C10H12N2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives . Another study reports the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula C10H12N2 . A study on a similar compound, 4-(3-aminophenyl)benzonitrile, used Density Functional Theory to study the molecular structure .Scientific Research Applications
Catalytic Activation and Design
One notable application is the activation of nitriles by metal ligand cooperation, where complexes undergo cooperative activation of C≡N triple bonds in nitriles. This process demonstrates reversible C-C and Re-N bond formation, highlighting its potential in catalytic design for the reversible activation of nitriles, including benzonitriles. This mechanism supports advancements in catalytic processes involving nitrile-containing compounds (Vogt et al., 2013).
Bio-Based Production
In bio-based applications, derivatives of benzonitrile serve as precursors for key compounds such as acrylic acid and acrylonitrile, essential in various industrial processes. The microbial production of 3-hydroxypropionic acid, a precursor to acrylonitrile, underscores the importance of these derivatives in developing sustainable industrial processes (Vidra & Németh, 2017).
Organic Synthesis
The synthesis and transformation of benzonitriles are crucial in organic chemistry, offering pathways to create polyfunctionally substituted benzonitriles and other complex structures. Such transformations are vital for synthesizing diverse organic compounds, including pharmaceuticals and materials (Jasem et al., 2014).
Computational Chemistry
Computational studies on the basicity of substituted benzonitriles, like the examination of 3- and 4-substituted derivatives, contribute to understanding the electronic effects and reactivity patterns of these compounds. This knowledge is essential for designing new molecules with desired properties and reactivities (Exner & Böhm, 2004).
Environmental and Material Applications
The selective detection of substances in environmental samples and biological systems using chemodosimetric probes based on benzonitrile derivatives showcases the relevance of these compounds in analytical chemistry. Such applications are crucial for monitoring environmental pollutants and for biomedical diagnostics (Nandi et al., 2015).
Properties
IUPAC Name |
3-(ethylaminomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-12-8-10-5-3-4-9(6-10)7-11/h3-6,12H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNIUVPIZQUBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238126 | |
Record name | Benzonitrile, 3-((ethylamino)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-97-2 | |
Record name | 3-[(Ethylamino)methyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90389-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3-((ethylamino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 3-((ethylamino)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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